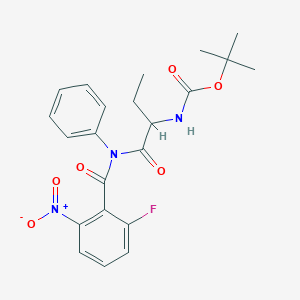

(R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate

Description

This compound is a chiral tert-butyl carbamate derivative featuring a 2-fluoro-6-nitro-N-phenylbenzamido substituent and a butan-2-yl backbone. Its stereochemistry (R-configuration) and electron-withdrawing nitro group make it a candidate for applications in medicinal chemistry, particularly as an intermediate in drug discovery. The tert-butyl carbamate group enhances stability during synthesis, while the fluorine and nitro substituents modulate electronic properties and binding affinity in biological systems .

Properties

IUPAC Name |

tert-butyl N-[1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O6/c1-5-16(24-21(29)32-22(2,3)4)19(27)25(14-10-7-6-8-11-14)20(28)18-15(23)12-9-13-17(18)26(30)31/h6-13,16H,5H2,1-4H3,(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGXHIWNOAUFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation

Solvent and Base Selection

The choice of solvents and bases is critical for reaction efficiency and selectivity:

| Reaction Step | Preferred Solvents | Suitable Bases |

|---|---|---|

| Acid chloride formation | Dichloromethane, toluene, ethylene dichloride | Not applicable |

| Amide bond formation | Dichloromethane, tetrahydrofuran, dimethylformamide | Triethylamine, diisopropylethylamine, sodium bicarbonate |

| Reduction step | Acetic acid (solvent and reagent), water for extraction | Not applicable |

| Deprotection | Dichloromethane, trifluoroacetic acid | Not applicable |

The reaction temperatures generally range from -10°C to 80°C, with optimal amide formation between 10°C and 40°C to maintain stereochemical integrity and minimize side reactions.

Purification and Isolation

- After each reaction step, the product is typically isolated by filtration or organic solvent extraction.

- Acidification or basification of the reaction mass facilitates phase separation.

- Organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.

- Solvent removal under reduced pressure yields crude product.

- Crystallization from suitable solvents (e.g., isopropyl ether) improves purity.

Summary Table of Key Reaction Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Temperature (amide formation) | 10°C – 40°C | Maintains stereochemistry |

| Solvents used | DCM, THF, DMF, AcOH | Selected for solubility and reactivity |

| Bases used | Triethylamine, DIPEA | Neutralize acids formed, promote coupling |

| Reduction conditions | Zinc dust, AcOH, 10°C – 30°C, 2-20 h | Selective nitro to amine reduction |

| Deprotection | TFA in DCM, room temp | Removes Boc protecting group |

| Yield | Typically >80% per step | High efficiency with optimized conditions |

| Purity | >99% after crystallization | Ensures suitability for pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of amino derivatives by reducing the nitro group.

Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluoro group.

Scientific Research Applications

®-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Material Science: The compound’s unique structure can be exploited in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to specific biological effects. The fluoro-nitro-phenylbenzamido moiety may play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and synthetic features of the target compound with analogues from literature and commercial sources:

Key Observations :

- Stereochemistry : The R-configuration in the target compound contrasts with the S-enantiomer in the 3-bromo-phenyl analogue, which may lead to divergent biological activities (e.g., receptor binding selectivity) .

- Backbone Flexibility : The butan-2-yl chain offers greater conformational flexibility than the propan-2-yl or rigid cyclohexyl backbones in other derivatives, influencing pharmacokinetic properties .

Biological Activity

The compound (R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure

The molecular formula of the compound is . The structure includes a tert-butyl group, a nitro-substituted phenyl group, and a carbamate functional group, which are critical for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 335.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| Log P (octanol-water partition coefficient) | Not available |

The biological activity of (R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate is primarily attributed to its interaction with specific biological targets. The presence of the nitro group and the carbamate moiety suggests potential activity as an enzyme inhibitor or modulator.

Anticancer Activity

Research has indicated that similar compounds with nitroaromatic structures can exhibit anticancer properties. For instance, studies have shown that nitro-substituted benzamides can induce apoptosis in various cancer cell lines by activating caspase pathways . The specific mechanism for this compound remains to be fully elucidated, but preliminary data suggest it may inhibit tumor cell proliferation.

Antimicrobial Properties

Compounds containing carbamate groups have been reported to possess antimicrobial properties. In vitro studies suggest that (R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate may exhibit activity against certain bacterial strains, although further testing is required to confirm these findings .

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of a series of nitro-substituted compounds on human cancer cell lines. The results indicated that compounds with structural similarities to (R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate showed significant cytotoxic effects, suggesting potential for development as anticancer agents .

- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial efficacy of various carbamate derivatives. The results demonstrated that certain derivatives exhibited notable inhibition against Gram-positive bacteria, indicating potential therapeutic applications for infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-tert-butyl carbamate derivatives with high enantiomeric purity?

- Methodology : The compound can be synthesized via carbamate formation using chloroformates under basic conditions (e.g., triethylamine in chloroform). Reaction progress should be monitored via ESI-MS to detect intermediates, with purification by silica gel column chromatography .

- Key Considerations : Stirring time significantly impacts yield. For example, extending reaction time from 3 to 18 hours increased yields from 15% to 33% in analogous carbamate syntheses .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Monitor shifts in -CH₂-NH- groups (e.g., from 2.70 ppm in intermediates to 3.18–2.97 ppm in carbamate derivatives) .

- Chiral HPLC : Validate enantiomeric purity using chiral columns and compare optical rotations (e.g., [α]D = +15.23 in CHCl₃) with literature values .

- HRMS-ESI : Confirm molecular weight accuracy (e.g., C₃₁H₃₁F₉N₆O₄: MW 722.6) .

Q. What are the recommended storage conditions to maintain compound stability?

- Protocol : Store refrigerated in tightly sealed containers under inert atmosphere. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Troubleshooting Steps :

Verify solvent purity and residual water content, which may alter chemical shifts.

Check for tautomerism or dynamic equilibria in solution (e.g., keto-enol tautomerism).

Cross-reference with synthetic intermediates (e.g., tert-butyl (R)-(1-(4-fluorophenyl)but-3-en-1-yl)carbamate, CAS 913563-71-0) to identify impurities .

Q. What strategies mitigate low yields during the coupling of nitro-fluoroaryl groups to the carbamate scaffold?

- Optimization Approaches :

- Use activating agents (e.g., HATU or EDCI) to improve amide bond formation.

- Screen solvents (e.g., DCM vs. THF) to enhance solubility of nitro-fluoroaryl intermediates.

- Monitor reaction progress via TLC or LC-MS to identify incomplete conversions .

Q. How does the nitro group at the 6-position influence the compound’s reactivity in subsequent functionalization?

- Mechanistic Insight : The electron-withdrawing nitro group deactivates the aryl ring, requiring harsher conditions for nucleophilic substitution. Computational modeling (e.g., DFT) can predict reaction sites and guide experimental design .

Q. What are the decomposition pathways of this compound under thermal or acidic conditions?

- Stability Studies :

- Thermal decomposition (TGA/DSC) may release CO or NOₓ gases, as observed in structurally similar carbamates .

- Acidic hydrolysis cleaves the tert-butyl carbamate (Boc) group, forming volatile tert-butanol and CO₂ .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental partition coefficients (LogP)?

- Resolution :

Validate experimental LogP via shake-flask method with octanol/water partitioning.

Compare with computational predictions (e.g., ChemAxon or Schrödinger software).

Adjust for ionization effects (pKa of nitro and carbamate groups) using Henderson-Hasselbalch calculations .

Key Recommendations for Experimental Design

- Stereochemical Integrity : Use chiral catalysts (e.g., Ru-BINAP) during asymmetric synthesis to preserve (R)-configuration .

- Safety Protocols : Avoid inhalation of decomposition gases (e.g., CO) by using fume hoods and self-contained breathing apparatus during thermal studies .

- Data Reproducibility : Document reaction conditions (e.g., stirring time, solvent ratios) meticulously, as minor variations significantly impact outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.